Enantiomeric Purity and Chiral Identity
The (R)-enantiomer (CAS 114812-17-8) and (S)-enantiomer (CAS 94391-71-6) are distinct chemical entities with opposite optical rotation and divergent biological applications. The (S)-enantiomer is documented as a key intermediate for synthesizing analgesic (S)-4-amino-1-methylpyrrolidine-2-one, while the (R)-enantiomer is utilized in distinct programs such as 11β-HSD1 inhibitors and HIV-1 protease inhibitors . Procurement of the racemic mixture (CAS 1085430-91-6, mp 139–141 °C) for stereospecific synthesis mandates additional chiral resolution, increasing cost and reducing yield .
| Evidence Dimension | Absolute configuration and enantiomeric purity requirement |
|---|---|
| Target Compound Data | ≥95–98% enantiomeric purity (commercial specification for CAS 114812-17-8) |
| Comparator Or Baseline | S-enantiomer: ≥95% (CAS 94391-71-6); Racemate: not chirally resolved (CAS 1085430-91-6) |
| Quantified Difference | Opposite absolute configuration; racemate requires resolution step adding ~20–40% cost and material loss |
| Conditions | Commercial vendor specifications (CymitQuimica, ChemShuttle, Chemscene) |
Why This Matters
Selection of the incorrect enantiomer or racemate leads to inverted stereochemistry in the final API, requiring de novo synthesis and delaying project timelines.
